N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide
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Overview
Description
N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperidine ring attached to a phenyl group, which is further connected to a benzenecarboxamide moiety with a trifluoromethyl substituent. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of 4-piperidinophenylamine through the reaction of piperidine with a suitable phenyl halide under basic conditions.
Coupling Reaction: The 4-piperidinophenylamine is then coupled with 3-(trifluoromethyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This step forms the amide bond, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to increase reaction efficiency and selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its lipophilicity and stability.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Research: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic applications.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide: This compound is similar in structure but has a fluorine atom instead of a trifluoromethyl group.
N-(4-piperidinophenyl)-benzenecarboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness
N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide is unique due to the presence of the trifluoromethyl group, which imparts significant chemical stability, lipophilicity, and the ability to interact with biological targets effectively. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-piperidin-1-ylphenyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)15-6-4-5-14(13-15)18(25)23-16-7-9-17(10-8-16)24-11-2-1-3-12-24/h4-10,13H,1-3,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQHJFZHYFCHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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